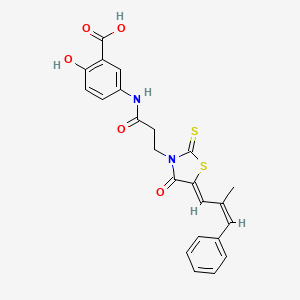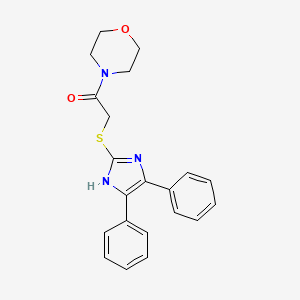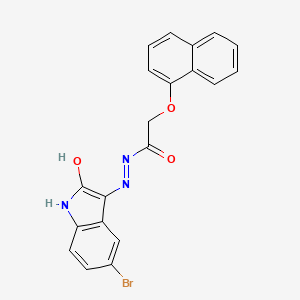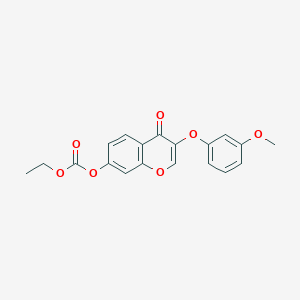
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine, also known as CL-218,872, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been found to exhibit various biological activities.
作用機序
The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine involves its binding to the 5-HT(2C) receptor, which leads to the activation of downstream signaling pathways. This activation results in the inhibition of food intake and reduction in body weight. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine has been found to have several biochemical and physiological effects. It has been shown to inhibit food intake and reduce body weight in animal models. This compound has also been found to have anxiolytic effects, which means it can reduce anxiety. Additionally, it has been shown to have antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine is its specificity for the 5-HT(2C) receptor. This allows for targeted studies of this receptor and its downstream signaling pathways. However, one limitation of this compound is its potential side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. This compound may also have potential applications in the treatment of psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine involves several steps, starting with the reaction of 5-chloroindole-3-carboxaldehyde with 1-methyl-1H-pyrazol-4-ylmethanamine to form an intermediate. This intermediate is then reacted with 2-bromoethylamine hydrobromide to yield 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine. The synthesis of this compound has been reported in several scientific publications.
科学的研究の応用
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit agonist activity at the 5-HT(2C) receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of appetite, mood, and anxiety. 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine has been found to have anorectic effects, which means it can reduce food intake and body weight. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c1-20-10-11(8-19-20)7-17-5-4-12-9-18-15-3-2-13(16)6-14(12)15/h2-3,6,8-10,17-18H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKKDUYMMPAUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2663174.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2663183.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2663187.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2663189.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)